Ácido 2-fluoro-6-metoxibenzoico

Descripción general

Descripción

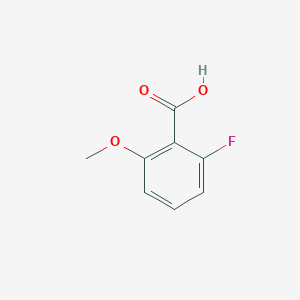

2-Fluoro-6-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a fluorine atom and a methoxy group, respectively. This compound is known for its white to off-white crystalline powder appearance and has a melting point of 89-93°C .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Fluoro-6-methoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. Its unique chemical properties facilitate the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

Case Study: ALK2 Inhibitors

Research has demonstrated that derivatives of 2-fluoro-6-methoxybenzoic acid exhibit high inhibitory activity against the activin receptor-like kinase 2 (ALK2), a target for treating conditions such as diffuse intrinsic pontine glioma (DIPG). Modifications to the compound have yielded potent inhibitors with favorable pharmacokinetic profiles, showcasing its potential in cancer therapy .

Agricultural Chemicals

Herbicides and Pesticides Formulation

In agriculture, 2-fluoro-6-methoxybenzoic acid is utilized in the formulation of herbicides and pesticides. Its incorporation into these products enhances crop protection while minimizing environmental impact. The fluorine atom in its structure contributes to improved biological activity and stability of agrochemicals .

| Application | Benefits |

|---|---|

| Herbicides | Enhanced efficacy against weeds |

| Pesticides | Reduced environmental toxicity |

Material Science

Advanced Materials Development

The compound is being explored for its potential in creating advanced materials, such as polymers and coatings that require specific chemical properties. Its fluorinated structure can impart desirable characteristics like increased durability and resistance to solvents.

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize 2-fluoro-6-methoxybenzoic acid in biochemical studies related to enzyme inhibition and receptor binding. This application aids in understanding complex biological processes and developing new therapeutic strategies .

Analytical Chemistry

Standard in Quantitative Analysis

In analytical chemistry, this compound is often employed as a standard for quantifying related compounds in various samples. Its stability and well-characterized properties make it an ideal candidate for use in calibration curves and method validation.

| Analytical Method | Application |

|---|---|

| HPLC | Quantification of related benzoic acids |

| Mass Spectrometry | Identification of metabolites |

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzoic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-fluoro-6-methoxybenzaldehyde with potassium permanganate in an alkaline medium. The reaction proceeds through the oxidation of the aldehyde group to a carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of 2-fluoro-6-methoxybenzoic acid often involves the use of advanced catalytic processes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-6-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex carboxylic acids or derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of more complex carboxylic acids.

Reduction: Formation of 2-fluoro-6-methoxybenzyl alcohol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 2-fluoro-6-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .

Comparación Con Compuestos Similares

- 2-Fluoro-4-methoxybenzoic acid

- 2-Fluoro-6-methylbenzoic acid

- 2-Fluoro-4-hydroxybenzoic acid

Comparison: 2-Fluoro-6-methoxybenzoic acid is unique due to the specific positioning of the fluorine atom and methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems .

Actividad Biológica

2-Fluoro-6-methoxybenzoic acid (CAS Number: 137654-21-8) is a fluorinated benzoic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and case studies.

2-Fluoro-6-methoxybenzoic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F O₃ |

| Molecular Weight | 170.14 g/mol |

| Purity | ≥ 97% |

| Melting Point | 124 °C - 125 °C |

| Appearance | White Powder |

The compound features a methoxy group at the 6-position and a fluorine atom at the 2-position of the benzoic acid framework, which contributes to its unique chemical reactivity and biological interactions.

Antitumor Activity

Recent studies indicate that 2-fluoro-6-methoxybenzoic acid plays a significant role in inhibiting the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound exhibits an inhibitory potency of approximately 340 nM against EGFR, making it a promising candidate for further development as an anticancer agent .

In a study focused on the design of new VHL (von Hippel-Lindau) inhibitors, compounds structurally related to 2-fluoro-6-methoxybenzoic acid were evaluated for their ability to modulate HIF-1α levels, which are crucial in tumor hypoxia adaptation. The structural modifications led to enhanced binding affinities, indicating the potential of this compound class in targeting hypoxia-related pathways in cancer .

Antimicrobial Activity

The antimicrobial properties of 2-fluoro-6-methoxybenzoic acid have also been investigated. In vitro assays demonstrated that certain derivatives of fluorinated benzoic acids exhibit significant activity against various bacterial strains. The presence of the methoxy group enhances lipophilicity, which may facilitate membrane penetration and increase efficacy .

Synthesis and Derivatives

The synthesis of 2-fluoro-6-methoxybenzoic acid typically involves several steps, including:

- Fluorination : Introduction of the fluorine atom at the ortho position.

- Methoxylation : Addition of the methoxy group at the meta position.

- Carboxylation : Formation of the carboxylic acid functional group.

These steps can be optimized through various synthetic pathways to enhance yield and purity.

Case Studies

- EGFR Inhibition : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of compounds derived from 2-fluoro-6-methoxybenzoic acid in inhibiting mutant forms of EGFR, which are often resistant to conventional therapies .

- VHL Ligands : Research on VHL ligands revealed that modifications based on this compound significantly improved their binding affinities and selectivity profiles, suggesting that structural variations can lead to potent therapeutic agents for conditions like anemia and cancer .

- Antimicrobial Testing : A recent investigation into the antimicrobial activity of fluorinated benzoic acids indicated that derivatives with methoxy substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, supporting their potential use as novel antimicrobial agents .

Propiedades

IUPAC Name |

2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNQGZLCGVLNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372014 | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137654-21-8 | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137654-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.